8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one
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Overview
Description
8-(1,1-Dimethylethyl)-1-oxaspiro(45)decan-2-one is a chemical compound with the molecular formula C12H21NO2 It is known for its unique spirocyclic structure, which includes a spiro junction between a lactone and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both lactone and cyclohexane moieties. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-3-azaspiro[4.5]decan-2-one
- 1-Oxa-4-azaspiro[4.5]decan-2-one
- 1-Oxa-3-azaspiro[4.5]decan-2-one,8-(1,1-dimethylethyl)
Uniqueness
8-(1,1-Dimethylethyl)-1-oxaspiro(45)decan-2-one is unique due to its specific spirocyclic structure and the presence of the 1,1-dimethylethyl group
Properties
CAS No. |
72258-83-4 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
8-tert-butyl-1-oxaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C13H22O2/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(14)15-13/h10H,4-9H2,1-3H3 |
InChI Key |
KNLQQGJLNMJBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC(=O)O2 |
Origin of Product |
United States |
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